Enantiomer-Specific Potency Against S. aureus: L-PR-39 vs. D-PR-39
PR-39 exhibits extreme chiral selectivity against *Staphylococcus aureus*. While the L-isomer of PR-39 is essentially inactive (MIC > 600 µM), its D-enantiomer is highly potent (MIC = 0.57 µM), yielding an L/D ratio >1000 [1]. This is a unique and defining characteristic not observed with the co-isolated peptide cecropin P1, for which the L/D ratio is less than 1 for Gram-negative bacteria [1].
| Evidence Dimension | Antibacterial Activity (MIC) against *Staphylococcus aureus* |
|---|---|
| Target Compound Data | L-PR-39: > 600 µM; D-PR-39: 0.57 µM |
| Comparator Or Baseline | Cecropin P1 (L/D ratio < 1 for Gram-negative bacteria) |
| Quantified Difference | L/D ratio for PR-39 against S. aureus is > 1000 |
| Conditions | Broth microdilution assay |
Why This Matters
This data demonstrates that stereochemistry is critical for PR-39's activity against *S. aureus*, a key consideration for researchers developing peptide-based therapies against this pathogen.
- [1] Vunnam S, Juvvadi P, Merrifield RB. Synthesis and antibacterial action of cecropin and proline-arginine-rich peptides from pig intestine. J Pept Res. 1997 Jan;49(1):59-66. View Source
